molecular formula C11H11NOS2 B8402640 3-(2-(Methylthio)benzo[d]thiazol-6-yl)propanal

3-(2-(Methylthio)benzo[d]thiazol-6-yl)propanal

Cat. No.: B8402640
M. Wt: 237.3 g/mol
InChI Key: GXQFPNBECJJRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(Methylthio)benzo[d]thiazol-6-yl)propanal is a useful research compound. Its molecular formula is C11H11NOS2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NOS2

Molecular Weight

237.3 g/mol

IUPAC Name

3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)propanal

InChI

InChI=1S/C11H11NOS2/c1-14-11-12-9-5-4-8(3-2-6-13)7-10(9)15-11/h4-7H,2-3H2,1H3

InChI Key

GXQFPNBECJJRNF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)CCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-iodo-2-(methylthio)benzo[d]thiazole (5.0 g, 16.3 mmol), allyl alcohol (2.2 mL, 32.6 mmol), Pd(OAc)2 (0.36 g, 1.63 mmol), tris(o-tolyl) phosphine (1.0 g, 3.3 mmol) and NaHCO3 (2.8 g, 32.6 mmol) in DMF (75 mL) was stirred at 100° C. under nitrogen atmosphere for 4 h. Then the mixture was cooled to rt and water (300 mL) was added. The mixture was extracted with EtOAc (200 mL×3). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with 10:1 to 5:1 petroleum ether/EtOAc to afford 3-(2-(methylthio)benzo[d]thiazol-6-yl)propanal as a dark yellow oil (2.0 g, 52%). 1H NMR (300 MHz, CDCl3) δ 9.83 (t, J=1.2 Hz, 1H), 7.78 (d, J=8.4 Hz, 1H), 7.58 (d, J=1.2 Hz, 1H), 7.23 (dd, J=1.8, 8.4 Hz, 1H), 3.05 (t, J=7.5 Hz, 2H), 2.85 (t, J=7.5 Hz, 2H), 2.78 (s, 3H). LCMS (ESI) m/z 238 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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